Cas no 105955-01-9 (Caffeic Acid Phenethyl Amide)

Caffeic Acid Phenethyl Amide 化学的及び物理的性質
名前と識別子
-
- 3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide
- CTK0G4300
- N-caffeoyl-2-phenylethylamine
- AGN-PC-0086JX
- N-(caffeoyl)phenethylamine
- 2-Propenamide, 3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)-
- ACMC-1C3E4
- 3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)-2-propenamide
- Caffeic Acid Phenethyl Amide
- KS370G
- 3-(3,4-Dihydroxy-phenyl)-N-phenethyl-acrylamide
- 3,4-Dihydroxy-N-[2-phenylethyl]cinnamamide
- KS 370G
- BDBM50429750
- N-Phenethyl-3,4-dihydroxybenzeneacrylamide
- KS 370G, >=98% (HPLC)
- (E)-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide
- DTXSID50709975
- SCHEMBL16382860
- 105955-01-9
- (2E)-3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)acrylamide
- N-trans-Caffeoyl phenethylamine
- HY-114683
- CS-0063781
- TS-08375
- CHEMBL67498
- 103188-47-2
- (E)-3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide
- 2-Propenamide, 3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)-, (2E)-
- (2E)-3-(3,4-DIHYDROXYPHENYL)-N-(2-PHENYLETHYL)PROP-2-ENAMIDE
- (2E)-3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)-2-propenamide
- CAFFEOL-.BETA.-PHENETHYLAMINE
- DA-54691
- BTT4WXT3J9
- AKOS040745953
- DTXSID101030308
- UNII-BTT4WXT3J9
- 3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide, (E)-
- SCHEMBL18385862
- Caffeol-beta-phenethylamine
- Z1625092019
-
- インチ: 1S/C17H17NO3/c19-15-8-6-14(12-16(15)20)7-9-17(21)18-11-10-13-4-2-1-3-5-13/h1-9,12,19-20H,10-11H2,(H,18,21)/b9-7+
- InChIKey: QOWABIXYAFJMQE-VQHVLOKHSA-N
- SMILES: O=C(/C=C/C1C=CC(=C(C=1)O)O)NCCC1C=CC=CC=1
計算された属性
- 精确分子量: 283.12084340 g/mol
- 同位素质量: 283.12084340 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 5
- 複雑さ: 350
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6
- XLogP3: 2.7
- 分子量: 283.32
じっけんとくせい
- Color/Form: Solid powder
Caffeic Acid Phenethyl Amide Security Information
- Signal Word:Warning
- 危険物輸送番号:NONH for all modes of transport
- 储存条件:2-8°C
Caffeic Acid Phenethyl Amide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-114683-25mg |
KS370G |
105955-01-9 | 99.71% | 25mg |
¥2500 | 2024-07-24 | |
MedChemExpress | HY-114683-5mg |
KS370G |
105955-01-9 | 99.71% | 5mg |
¥750 | 2024-07-24 | |
MedChemExpress | HY-114683-50mg |
KS370G |
105955-01-9 | 99.71% | 50mg |
¥4000 | 2024-07-24 | |
1PlusChem | 1P009TLM-50mg |
2-PropenaMide, 3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)- |
105955-01-9 | 97% | 50mg |
$625.00 | 2023-12-26 | |
1PlusChem | 1P009TLM-5mg |
2-PropenaMide, 3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)- |
105955-01-9 | 97% | 5mg |
$143.00 | 2023-12-26 | |
1PlusChem | 1P009TLM-25mg |
2-PropenaMide, 3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)- |
105955-01-9 | 97% | 25mg |
$393.00 | 2023-12-26 | |
1PlusChem | 1P009TLM-10mg |
2-PropenaMide, 3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)- |
105955-01-9 | 97% | 10mg |
$214.00 | 2023-12-26 | |
MedChemExpress | HY-114683-10mg |
KS370G |
105955-01-9 | 99.71% | 10mg |
¥1250 | 2024-07-24 |
Caffeic Acid Phenethyl Amide 関連文献
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
Caffeic Acid Phenethyl Amideに関する追加情報
Caffeic Acid Phenethyl Amide (CAS No. 105955-01-9): A Comprehensive Overview of Its Biochemical Significance and Recent Research Applications
Caffeic Acid Phenethyl Amide, identified by the Chemical Abstracts Service Number (CAS No.) 105955-01-9, is a bioactive compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This amide derivative of caffeic acid, a well-known polyphenolic compound, exhibits a unique set of pharmacological properties that make it a promising candidate for various therapeutic applications. The increasing interest in this molecule stems from its demonstrated ability to modulate multiple biological pathways, making it a subject of extensive investigation in both preclinical and clinical studies.
The structural composition of Caffeic Acid Phenethyl Amide contributes to its remarkable biological activity. It is characterized by the presence of a phenolic group and an amide bond, which are key functional moieties responsible for its interactions with biological targets. These structural features enable the compound to exhibit potent antioxidant, anti-inflammatory, and analgesic properties. The molecule's ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokine production has been extensively studied, suggesting its potential in mitigating oxidative stress and inflammation-related disorders.
Recent advancements in the field have highlighted the therapeutic potential of Caffeic Acid Phenethyl Amide in addressing chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Preclinical studies have demonstrated that this compound can significantly reduce inflammation and pain by inhibiting key enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Furthermore, its ability to modulate microglial activation has opened new avenues for exploring its role in neuroinflammatory diseases, including Alzheimer's and Parkinson's.
Another area where Caffeic Acid Phenethyl Amide has shown promise is in cancer research. Emerging evidence suggests that this compound can induce apoptosis in various cancer cell lines by activating intrinsic death pathways. Its mechanism involves the modulation of mitochondrial function and the regulation of pro-apoptotic proteins such as Bax and Bad. Additionally, studies have indicated that Caffeic Acid Phenethyl Amide can suppress tumor growth by inhibiting angiogenesis, a critical process for cancer progression.
The anti-oxidative properties of Caffeic Acid Phenethyl Amide have also been explored in the context of cardiovascular diseases. Oxidative stress plays a pivotal role in the pathogenesis of atherosclerosis, and this compound has been shown to protect against endothelial dysfunction by enhancing nitric oxide (NO) production. Its ability to reduce LDL oxidation and inhibit platelet aggregation further underscores its potential as a cardioprotective agent.
In vitro studies have also revealed the antimicrobial properties of Caffeic Acid Phenethyl Amide. The compound has demonstrated efficacy against various bacterial strains, including those responsible for urinary tract infections and wound infections. This finding is particularly relevant in light of the growing concern over antibiotic resistance, making natural compounds like this one an attractive alternative for developing novel antimicrobial agents.
The pharmacokinetic profile of Caffeic Acid Phenethyl Amide is another critical aspect that has been thoroughly investigated. Research indicates that this compound exhibits good oral bioavailability and rapid absorption following administration. Its distribution across different tissues suggests a broad range of potential therapeutic effects. Additionally, studies have shown that it can be metabolized into active derivatives, further contributing to its prolonged biological activity.
The safety profile of Caffeic Acid Phenethyl Amide has been assessed through multiple preclinical trials, which have reported no significant adverse effects at tested doses. This finding is encouraging for future clinical applications, as it suggests that the compound may be well-tolerated by humans. However, further studies are needed to confirm these observations in larger populations.
The integration of traditional pharmacological approaches with modern biotechnological techniques has enhanced the understanding of Caffeic Acid Phenethyl Amide's mechanisms of action. Techniques such as high-throughput screening (HTS) and molecular docking have facilitated the identification of novel targets for this compound. These advancements have not only deepened our knowledge but also paved the way for developing more targeted therapies based on this molecule.
The role of Caffeic Acid Phenethyl Amide in metabolic disorders has also been explored recently. Studies have shown that it can improve insulin sensitivity by enhancing glucose uptake in adipose tissues. This effect is particularly relevant in the context of type 2 diabetes, where insulin resistance is a major pathological feature. By modulating key signaling pathways involved in glucose metabolism, this compound holds promise as an adjunct therapy for managing diabetes.
The potential applications of Caffeic Acid Phenethyl Amide extend beyond human health into veterinary medicine. Animal studies have indicated that this compound can alleviate pain and inflammation in models of osteoarthritis and other chronic conditions. These findings suggest that it may be beneficial for improving animal welfare in both domestic and agricultural settings.
The growing body of evidence supporting the therapeutic potential of Caffeic Acid Phenethyl Amide has prompted several companies to invest in its development as a novel drug candidate. Clinical trials are currently underway to evaluate its efficacy in treating various conditions, including chronic pain syndromes and neurodegenerative diseases. The outcomes of these trials are eagerly anticipated by the scientific community as they could pave the way for new treatment options based on this promising compound.
105955-01-9 (Caffeic Acid Phenethyl Amide) Related Products
- 2172275-89-5(1-ethyl-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid)
- 1203590-03-7(Pseudoginsenoside PPT(E).)
- 73791-20-5(6-Chloro-4-nitroso-O-cresol)
- 2210141-33-4(4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline)
- 383136-01-4(1-(4-Methyl-1,3-thiazol-2-yl)-1h-pyrrole-2-carbaldehyde)
- 61077-67-6(1-Pentyn-3-ol, 4-methyl-1-(trimethylsilyl)-)
- 1955514-60-9(4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride)
- 26889-86-1(N-(2-Aminoethyl)-3-hydroxy-2-naphthamide)
- 448250-64-4(2-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide)
- 1508300-55-7(tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate)
